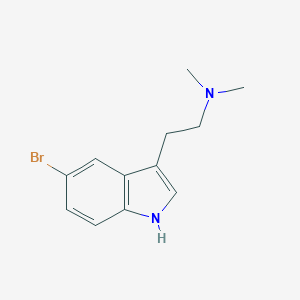

5-Bromo-N,N-dimethyltryptamine

概要

説明

5-Bromo-N,N-dimethyltryptamine is a psychedelic brominated indole alkaloid. It is found in marine sponges such as Smenospongia aurea and Smenospongia echina, as well as in Verongula rigida . This compound is a derivative of N,N-dimethyltryptamine, a well-known psychedelic substance found in various plants and animals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-dimethyltryptamine typically involves the bromination of N,N-dimethyltryptamine. The process begins with the preparation of N,N-dimethyltryptamine, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions .

Industrial Production Methods: the general approach would involve large-scale bromination reactions, followed by purification processes to isolate the desired compound .

化学反応の分析

Types of Chemical Reactions

5-Bromo-N,N-dimethyltryptamine can undergo several types of chemical reactions:

-

Oxidation : This can lead to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction : Reduction reactions can convert the bromine atom back to a hydrogen atom, regenerating N,N-dimethyltryptamine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

-

Substitution Reactions : The bromine atom can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of various derivatives.

Reaction Conditions and Yields

In a recent study evaluating different reaction conditions for synthesizing this compound, various methods were tested:

-

Michaelis-Arbuzov Reaction : This was evaluated under mild conditions but resulted in only a 29% conversion rate according to -NMR analysis.

-

Nickel-Catalyzed Tavs Reaction : Conducted at elevated temperatures (160 °C) for extended periods (54 hours), this method also failed to yield the desired product.

-

Hirao Coupling : Although literature indicates feasibility for indole-containing compounds, no successful Hirao couplings were documented specifically for this compound .

Interaction with Serotonin Receptors

This compound primarily interacts with serotonin receptors, particularly:

-

5-HT2A Receptor : This interaction is crucial for its psychoactive effects and has been linked to alterations in mood and perception.

-

Binding Affinity : Studies have shown that 5-Bromo-DMT exhibits high nanomolar affinities for multiple serotonin receptor subtypes, including 5-HT1A and 5-HT7.

Behavioral Effects in Animal Models

Research indicates that 5-Bromo-DMT produces significant antidepressant-like effects in animal models, particularly in the forced swim test (FST). The compound has been shown to reduce immobility times significantly without affecting locomotor activity, suggesting potential therapeutic applications in mood disorders .

Table 1: Binding Affinity of Compounds to Serotonin Receptors

| Compound | Ki (nM) for 5-HT1A | Ki (nM) for 5-HT2B | Ki (nM) for 5-HT6 |

|---|---|---|---|

| N,N-Dimethyltryptamine | 110 ± 17 | 145 ± 13 | 189.5 ± 32.5 |

| This compound | 9.6 ± 1.1 | 27 ± 1 | 22 ± 2 |

Table 2: Effects on Immobility Time in Forced Swim Test

| Treatment | Immobility Time (sec) |

|---|---|

| Vehicle | 121 ± 7.3 |

| Fluoxetine (20 mg/kg) | 90 ± 6.8 |

| Compound (20 mg/kg) | Significant reduction observed |

科学的研究の応用

Target Receptors

5-Bromo-DMT primarily interacts with the 5-HT2A receptor , a subtype of serotonin receptor critical for mood regulation and cognition. The interaction with this receptor is responsible for the compound's sedative and antidepressant-like effects observed in various studies .

Biochemical Pathways

The compound's effects are linked to its influence on serotonin signaling pathways. Studies have indicated that 5-Bromo-DMT exhibits nanomolar affinities for multiple serotonin receptors, including 5-HT1A and 5-HT7, which are associated with mood and anxiety regulation .

Chemistry

- Reference Standard : 5-Bromo-DMT serves as a reference standard in analytical chemistry for studying brominated indole alkaloids.

- Synthesis : It is used in the synthesis of other brominated compounds and as an intermediate in chemical reactions .

Biology

- Biological Activity : Research has demonstrated potential sedative and antidepressant effects, with significant reductions in locomotor activity noted in rodent models, suggesting its utility in studying neuropsychiatric disorders .

- Psychedelic Research : The compound's psychedelic properties make it a candidate for exploring new therapeutic avenues in mental health treatments, particularly for conditions like depression and anxiety .

Medicine

- Therapeutic Potential : Ongoing studies are investigating its applications in treating neuropsychiatric disorders due to its interaction with serotonin receptors, which play crucial roles in mood regulation .

Industry

- Chemical Intermediate : Used in various industrial applications for synthesizing other compounds, particularly those related to pharmaceuticals and research chemicals .

Animal Studies

In rodent models, administration of 5-Bromo-DMT has led to significant behavioral changes consistent with sedative effects. For instance:

- A study reported that treatment resulted in a marked decrease in locomotor activity during the forced swim test (FST), a model commonly used to assess antidepressant activity .

Potential Therapeutic Applications

Research indicates that the compound may hold promise for developing non-hallucinogenic therapies targeting mental health issues. Its structural similarity to DMT allows for exploration into derivatives that could minimize psychoactive effects while retaining therapeutic benefits .

Summary of Findings

| Application Area | Description |

|---|---|

| Chemistry | Reference standard; synthesis of brominated compounds |

| Biology | Demonstrated sedative and antidepressant effects |

| Medicine | Investigating therapeutic applications for neuropsychiatric disorders |

| Industry | Used as a chemical intermediate |

作用機序

The mechanism of action of 5-Bromo-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with its psychedelic effects . This interaction leads to altered perception, mood, and cognition .

類似化合物との比較

- 5-Chloro-N,N-dimethyltryptamine

- 5-Fluoro-N,N-dimethyltryptamine

- 5-Nitro-N,N-dimethyltryptamine

- 5,6-Dibromo-N,N-dimethyltryptamine

Comparison: 5-Bromo-N,N-dimethyltryptamine is unique due to its bromine substitution at the 5-position of the indole ring. This substitution significantly influences its pharmacological properties compared to other halogenated derivatives. For instance, 5-Chloro-N,N-dimethyltryptamine and 5-Fluoro-N,N-dimethyltryptamine have different receptor binding affinities and psychoactive effects .

生物活性

5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT) is a brominated derivative of the well-known psychedelic compound N,N-dimethyltryptamine (DMT). This compound has garnered interest due to its potential biological activities, particularly in the realms of sedative and antidepressant effects. It is primarily found in marine sponges such as Smenospongia aurea and Verongula rigida and has been studied for its interaction with serotonin receptors, particularly the 5-HT2A receptor.

Target Receptors

5-Bromo-DMT primarily interacts with the 5-HT2A receptor , a subtype of serotonin receptor that plays a crucial role in mood regulation, cognition, and perception. The interaction with this receptor leads to various neurophysiological effects, including alterations in mood and consciousness.

Biochemical Pathways

The compound's action is believed to influence serotonin signaling pathways, which are pivotal in the modulation of various psychological states. In animal studies, 5-Bromo-DMT has demonstrated significant reductions in locomotor activity, indicative of its sedative properties .

Molecular Mechanism

The binding affinity of 5-Bromo-DMT to the 5-HT2A receptor has been quantified with a pEC50 value of 5.51, suggesting a potent interaction that may lead to downstream effects on gene expression and enzyme activity. The presence of bromine at the 5-position of the indole ring enhances its binding affinity compared to non-brominated analogs.

Sedative and Antidepressant Effects

Research indicates that 5-Bromo-DMT exhibits both sedative and antidepressant-like activities. In rodent models, it has been shown to significantly reduce locomotor activity, which is often associated with sedative effects. Furthermore, studies suggest that it may alleviate symptoms of depression through its serotonergic action .

Dosing and Psychoactivity

The psychoactive effects of 5-Bromo-DMT have been noted at doses ranging from 20 to 50 mg when vaporized. These doses produce mild psychedelic-like experiences, contributing to its profile as a potential therapeutic agent .

Comparative Analysis with Other Compounds

| Compound | Primary Action | Receptor Affinity (pEC50) | Notable Effects |

|---|---|---|---|

| 5-Bromo-DMT | Sedative/Antidepressant | 5.51 | Reduces locomotor activity |

| DMT | Psychedelic | Not specified | Intense hallucinations |

| 5-MeO-DMT | Antidepressant | ~1.9-3 (5-HT1A) | Rapid reduction in anxiety/depression |

Animal Studies

In various studies involving rodents, administration of 5-Bromo-DMT resulted in significant behavioral changes consistent with sedative effects. For instance, one study reported that treatment with this compound led to a marked decrease in locomotor activity in the forced swim test (FST), a commonly used model for assessing antidepressant activity .

特性

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEYZYQLBQUZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326928 | |

| Record name | 5-Bromo-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17274-65-6 | |

| Record name | 5-Bromo-N,N-dimethyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17274-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromodimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-N,N-DIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F81I6UW8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 5-Bromo-N,N-dimethyltryptamine, and how does its structure contribute to its activity?

A1: this compound exhibits antidepressant-like and sedative effects, primarily attributed to its interaction with serotonin receptors. Specifically, it demonstrates nanomolar affinities for the 5-HT1A and 5-HT7 receptors [, ]. These receptors are involved in mood regulation, sleep, and anxiety, explaining the observed behavioral effects in animal models. The presence of the bromine atom at the 5-position of the indole ring appears crucial for its activity. Research suggests that bromine contributes unique chemical space and electrostatic interactions, enhancing binding affinity to the serotonin receptors compared to non-brominated analogs [].

Q2: What are the potential therapeutic applications of this compound based on the current research?

A2: Preclinical studies using the forced swim test (FST) in mice, a model for assessing antidepressant activity, indicate that this compound significantly reduces immobility time, suggesting antidepressant-like effects [, ]. Additionally, observations of reduced locomotor activity in mice suggest potential sedative properties []. These findings highlight its potential as a lead compound for developing novel therapeutics for mood disorders and anxiety.

Q3: What are the limitations of the existing research on this compound, and what future research directions are warranted?

A3: While promising, the current research on this compound is primarily based on in vitro binding assays and preclinical animal models. Further investigation is necessary to determine its efficacy and safety profile in humans. Future research directions should focus on:

Q4: What is the significance of finding this compound in marine organisms?

A4: The discovery of this compound and similar brominated indole alkaloids in marine sponges highlights the vast and underexplored chemical diversity of marine natural products [, ]. These findings underscore the potential of marine organisms as sources of novel bioactive compounds with therapeutic applications. Additionally, the presence of bromine, a halogen abundant in the marine environment, in these compounds emphasizes its importance in shaping the unique chemical space and biological activities of marine natural products [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。